2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate
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Overview
Description
2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is an organic compound characterized by the presence of fluorine and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxyaniline and 3-fluorophenylacetic acid.
Formation of Amide Bond: The first step involves the formation of an amide bond between 3-fluoro-4-methoxyaniline and an acyl chloride derivative of 3-fluorophenylacetic acid. This reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Esterification: The resulting amide is then subjected to esterification using an appropriate alcohol and a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities. The methoxy and fluoro groups can influence the compound’s interaction with biological targets.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (4-fluorophenyl)acetate
- 2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (2-fluorophenyl)acetate
Uniqueness
Compared to similar compounds, 2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate may exhibit unique properties due to the specific positioning of the fluorine and methoxy groups. These structural differences can influence the compound’s reactivity, stability, and interaction with biological targets.
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its unique chemical structure allows for diverse applications, from synthetic chemistry to medicinal research. Understanding its preparation methods, chemical reactions, and mechanisms of action can pave the way for new discoveries and innovations.
Properties
IUPAC Name |
[2-(3-fluoro-4-methoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4/c1-23-15-6-5-13(9-14(15)19)20-16(21)10-24-17(22)8-11-3-2-4-12(18)7-11/h2-7,9H,8,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNYEGRFORELLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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